molecular formula C16H11BrN2O B5372901 3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

Cat. No.: B5372901
M. Wt: 327.17 g/mol
InChI Key: NNEMWWNVOOAVMJ-MDZDMXLPSA-N
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Description

3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a phenylethenyl group

Properties

IUPAC Name

3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-8-4-7-13(11-14)16-18-15(20-19-16)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEMWWNVOOAVMJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with cinnamaldehyde in the presence of an oxidizing agent such as iodine or bromine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The phenylethenyl group can participate in coupling reactions such as Heck or Suzuki coupling, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Coupling Products: Complex structures with extended conjugation.

Scientific Research Applications

3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole has several applications in scientific research:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated structure.

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets such as kinases or receptors.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the phenylethenyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity patterns.

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